molecular formula C4H7ClN2 B12442120 4-methyl-2H-pyrazol-1-ium chloride

4-methyl-2H-pyrazol-1-ium chloride

Cat. No.: B12442120
M. Wt: 118.56 g/mol
InChI Key: PUCXJHNDMYZOHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylpyrazole hydrochloride, also known as fomepizole, is a chemical compound with the molecular formula C4H6N2·HCl. It is widely recognized for its use as an antidote in cases of methanol and ethylene glycol poisoning. The compound functions as a competitive inhibitor of alcohol dehydrogenase, an enzyme that catalyzes the oxidation of ethanol to acetaldehyde and also plays a crucial role in the metabolism of ethylene glycol and methanol to their toxic metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylpyrazole hydrochloride can be synthesized through various methods. One common approach involves the reaction of 4-methylpyrazole with hydrochloric acid. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of 4-methylpyrazole hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Methylpyrazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

4-Methylpyrazole hydrochloride has a wide range of scientific research applications:

Mechanism of Action

4-Methylpyrazole hydrochloride exerts its effects by competitively inhibiting the enzyme alcohol dehydrogenase. This enzyme catalyzes the oxidation of ethanol to acetaldehyde and is also involved in the metabolism of ethylene glycol and methanol to their toxic metabolites. By inhibiting this enzyme, 4-methylpyrazole hydrochloride prevents the formation of toxic metabolites, thereby reducing toxicity and preventing organ damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylpyrazole hydrochloride is unique due to its specific inhibitory action on alcohol dehydrogenase, making it particularly effective as an antidote for methanol and ethylene glycol poisoning. Its ability to prevent the formation of toxic metabolites sets it apart from other similar compounds .

Properties

Molecular Formula

C4H7ClN2

Molecular Weight

118.56 g/mol

IUPAC Name

4-methyl-1H-pyrazol-2-ium;chloride

InChI

InChI=1S/C4H6N2.ClH/c1-4-2-5-6-3-4;/h2-3H,1H3,(H,5,6);1H

InChI Key

PUCXJHNDMYZOHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN[NH+]=C1.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.